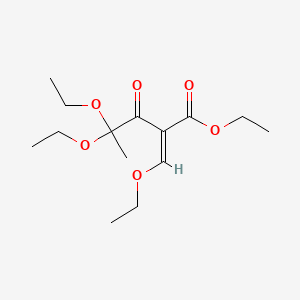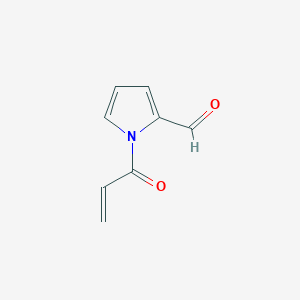
Ethanone, 1-(4-ethyl-3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(4-ethyl-3-methylphenyl)- is an organic compound with a molecular structure that includes an ethanone group attached to a phenyl ring substituted with ethyl and methyl groups. This compound is part of the acetophenone family, which is known for its applications in various fields, including chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-ethyl-3-methylphenyl)- typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Ethanone, 1-(4-ethyl-3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the ethanone group to a carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in concentrated sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Ethanone, 1-(4-ethyl-3-methylphenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of Ethanone, 1-(4-ethyl-3-methylphenyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethanone, 1-(4-methylphenyl)-:
Ethanone, 1-(3-methylphenyl)-:
Uniqueness
Ethanone, 1-(4-ethyl-3-methylphenyl)- is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct applications in various fields.
特性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
1-(4-ethyl-3-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O/c1-4-10-5-6-11(9(3)12)7-8(10)2/h5-7H,4H2,1-3H3 |
InChIキー |
UZOHPBKCNXJSOB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)

![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)



